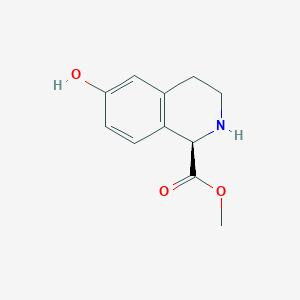
methyl (1R)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (1R)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the appropriate starting materials, such as 3,4-dihydroisoquinoline derivatives.
Esterification: The carboxylate group is introduced through esterification reactions, often using methanol and an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (1R)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl (1R)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including its role as a precursor for drug development.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Researchers investigate its effects on biological systems to understand its mechanism of action and potential benefits.
Mechanism of Action
The mechanism of action of methyl (1R)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate groups play crucial roles in its binding to enzymes and receptors, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-1,2,3,4-tetrahydroisoquinoline: Lacks the methyl ester group.
1,2,3,4-Tetrahydroisoquinoline-1-carboxylate: Lacks the hydroxyl group.
Methyl 6-hydroxyisoquinoline-1-carboxylate: Lacks the tetrahydro structure.
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
methyl (1R)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate |
InChI |
InChI=1S/C11H13NO3/c1-15-11(14)10-9-3-2-8(13)6-7(9)4-5-12-10/h2-3,6,10,12-13H,4-5H2,1H3/t10-/m1/s1 |
InChI Key |
HWLKUJXDHHWAIQ-SNVBAGLBSA-N |
Isomeric SMILES |
COC(=O)[C@H]1C2=C(CCN1)C=C(C=C2)O |
Canonical SMILES |
COC(=O)C1C2=C(CCN1)C=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















